molecular formula C8H14O B12663185 trans-3-Vinylcyclohexan-1-ol CAS No. 43101-34-4

trans-3-Vinylcyclohexan-1-ol

Cat. No.: B12663185
CAS No.: 43101-34-4
M. Wt: 126.20 g/mol
InChI Key: ZYBGGGUBHNFAEV-HTQZYQBOSA-N
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Description

trans-3-Vinylcyclohexan-1-ol: is an organic compound with the molecular formula C8H14O It is a cyclohexanol derivative where a vinyl group is attached to the third carbon atom in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing trans-3-Vinylcyclohexan-1-ol involves the hydroboration-oxidation of 3-vinylcyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.

    Grignard Reaction: Another method involves the Grignard reaction where 3-vinylcyclohexanone is reacted with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) to produce this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Vinylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products:

    Oxidation: 3-Vinylcyclohexanone, 3-Vinylcyclohexanal

    Reduction: 3-Vinylcyclohexane

    Substitution: 3-Vinylcyclohexyl chloride

Scientific Research Applications

Chemistry:

    Synthesis Intermediate: trans-3-Vinylcyclohexan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

    Polymer Chemistry: It can be used in the production of polymers and copolymers with specific properties.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents due to its unique structural features.

Industry:

    Fragrance and Flavor Industry: this compound is used as a precursor in the synthesis of fragrance and flavor compounds.

    Material Science: It is used in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of trans-3-Vinylcyclohexan-1-ol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in addition, substitution, and elimination reactions. The vinyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    cis-3-Vinylcyclohexan-1-ol: The cis isomer of the compound, which has different spatial orientation and potentially different reactivity.

    3-Vinylcyclohexanone: A ketone derivative with similar structural features but different functional groups.

    3-Vinylcyclohexane: A hydrocarbon with a vinyl group but lacking the hydroxyl functionality.

Uniqueness: trans-3-Vinylcyclohexan-1-ol is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its cis isomer.

Properties

CAS No.

43101-34-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,3R)-3-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8-/m1/s1

InChI Key

ZYBGGGUBHNFAEV-HTQZYQBOSA-N

Isomeric SMILES

C=C[C@@H]1CCC[C@H](C1)O

Canonical SMILES

C=CC1CCCC(C1)O

Origin of Product

United States

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